molecular formula C5H10N2O B1321632 1-Aminocyclobutanecarboxamide

1-Aminocyclobutanecarboxamide

Numéro de catalogue: B1321632
Poids moléculaire: 114.15 g/mol
Clé InChI: SILFUQGFSMYYME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Aminocyclobutanecarboxamide is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the established synthetic routes for 1-Aminocyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves three key steps: (1) cyclobutane ring formation via cyclization of precursors like cyclobutanone derivatives, (2) introduction of the amino group via nucleophilic substitution or reductive amination, and (3) carboxylation to install the carboxylic acid moiety. Reaction conditions such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for aminomethylation), and catalyst selection (e.g., palladium for cross-coupling) critically impact yield and purity. For example, high-pressure carboxylation with CO₂ enhances carboxylic acid group incorporation but requires specialized equipment .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for confirming the cyclobutane ring structure and substituent positions. The amino group’s chemical shift typically appears at δ 1.5–2.5 ppm in 1H^1H-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) and identifies byproducts from incomplete reactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₅H₈N₂O₂ for this compound) and fragmentation patterns .

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound derivatives?

Advanced Research Focus
Chiral resolution challenges arise due to the compound’s constrained cyclobutane ring. Strategies include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor specific enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess (ee) .
  • Crystallization-Induced Diastereomer Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubility profiles .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antitumor vs. neurotransmitter modulation) often stem from structural analogs or assay variability. Mitigation approaches:

  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparisons) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or GABA receptors, clarifying mechanistic hypotheses .

Q. How does the conformational rigidity of this compound influence its interactions in peptide-based drug design?

Advanced Research Focus
The cyclobutane ring restricts backbone flexibility, altering peptide secondary structures. Key findings:

  • β-Turn Stabilization : Incorporation into peptides enhances β-turn formation, as shown via circular dichroism (CD) spectroscopy, improving receptor binding specificity .
  • Protease Resistance : The rigid structure reduces enzymatic degradation in serum stability assays (e.g., 80% remaining after 24 hours vs. 50% for linear analogs) .
  • SAR Studies : Methyl or halogen substitutions on the cyclobutane ring modulate lipophilicity (logP) and membrane permeability (e.g., Caco-2 assay) .

Q. What experimental frameworks are recommended for elucidating the mechanism of action of this compound in biological systems?

Advanced Research Focus

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Isotopic Labeling : Use 14C^{14}C- or 3H^{3}H-labeled compounds in autoradiography to track tissue distribution and metabolite formation .
  • CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) identify genetic dependencies, linking target engagement to phenotypic outcomes .

Q. Notes

  • Data Sources : Relies on peer-reviewed synthesis protocols , biological activity databases , and structural analysis methodologies .

Propriétés

IUPAC Name

1-aminocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILFUQGFSMYYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.